Cas no 1249203-22-2 (1-Methyl-3-(2-methylbutan-2-yl)-1h-pyrazol-5-amine)

1-Methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is a specialized pyrazole derivative with a branched alkyl substituent, offering unique structural and reactivity characteristics. Its amine functionality at the 5-position enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, enabling the formation of bioactive compounds. The sterically hindered 2-methylbutan-2-yl group contributes to improved stability and selectivity in reactions, making it valuable for applications requiring controlled functionalization. This compound is particularly useful in heterocyclic chemistry, where its well-defined structure facilitates the development of targeted molecules. High purity and consistent performance ensure reliability in research and industrial processes.
1-Methyl-3-(2-methylbutan-2-yl)-1h-pyrazol-5-amine structure
1249203-22-2 structure
Product Name:1-Methyl-3-(2-methylbutan-2-yl)-1h-pyrazol-5-amine
CAS No:1249203-22-2
MF:C9H17N3
MW:167.251381635666
CID:5713178
PubChem ID:62678248
Update Time:2025-10-29

1-Methyl-3-(2-methylbutan-2-yl)-1h-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1148161
    • 1249203-22-2
    • AKOS011972627
    • 1-methyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine, 3-(1,1-dimethylpropyl)-1-methyl-
    • 1-Methyl-3-(2-methylbutan-2-yl)-1h-pyrazol-5-amine
    • Inchi: 1S/C9H17N3/c1-5-9(2,3)7-6-8(10)12(4)11-7/h6H,5,10H2,1-4H3
    • InChI Key: NJXSYARNJQBKHB-UHFFFAOYSA-N
    • SMILES: N1=C(C=C(N)N1C)C(C)(C)CC

Computed Properties

  • Exact Mass: 167.142247555g/mol
  • Monoisotopic Mass: 167.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.02±0.1 g/cm3(Predicted)
  • Boiling Point: 283.0±28.0 °C(Predicted)
  • pka: 4.62±0.10(Predicted)

1-Methyl-3-(2-methylbutan-2-yl)-1h-pyrazol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1148161-0.05g
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$587.0 2023-10-25
Enamine
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Enamine
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Enamine
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Enamine
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